(3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane

Description

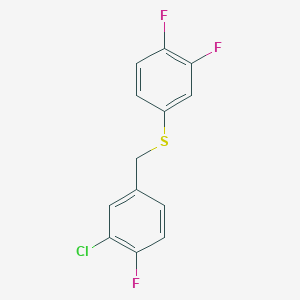

(3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane is a fluorinated and chlorinated aromatic sulfane compound characterized by a benzyl group substituted with chlorine and fluorine at the 3- and 4-positions, respectively, and a phenyl group substituted with fluorine at the 3- and 4-positions. This compound is structurally distinguished by its sulfur atom bridging the two aromatic moieties, which contributes to its electronic and steric properties.

Properties

IUPAC Name |

2-chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3S/c14-10-5-8(1-3-11(10)15)7-18-9-2-4-12(16)13(17)6-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSWLMCUAYLFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=CC(=C(C=C2)F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane typically involves nucleophilic substitution reactions. One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with 3,4-difluorothiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfane linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the benzyl and phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation: The sulfane linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and nucleophiles like thiols or amines are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Formation of new thioether or amine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dehalogenated products.

Scientific Research Applications

(3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor of melanin. This inhibition is facilitated by the presence of the chloro and fluoro substituents, which enhance the binding affinity and inhibitory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituent Positioning

The compound (3-Chloro-4-fluorophenyl)(3,4-difluorobenzyl)sulfane (CAS: 1443352-16-6) is a structural isomer of the target compound, differing in the placement of substituents between the benzyl and phenyl groups. In the isomer, the chloro-fluoro substitution occurs on the phenyl ring, while the benzyl group carries 3,4-difluoro substitution. This positional variance significantly impacts physicochemical properties:

- Solubility : Fluorine’s electronegativity and chlorine’s polarizability may lead to differences in lipophilicity, affecting solubility in organic solvents .

Comparison with Fluorinated MCHR1 Antagonists

Compounds such as SNAP-7941 and FE@SNAP (from ) share the 3,4-difluorophenyl motif but differ in functional groups and complexity. For example:

- SNAP-7941: Contains a pyrimidinecarboxylate backbone with a 3,4-difluorophenyl group. Its biological activity as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist is attributed to its larger structure and additional functional groups (e.g., acetylaminophenyl piperidinyl).

- Target sulfane : Lacks the piperidinyl and pyrimidinecarboxylate moieties, limiting direct pharmacological comparability but highlighting the versatility of 3,4-difluorophenyl in diverse chemical contexts .

Halogenated Benzyl Sulfanes

A general comparison with other halogenated benzyl sulfanes reveals:

The target compound’s higher molecular weight and chlorine substitution may confer greater thermal stability and resistance to metabolic degradation compared to analogs with fewer halogens.

Research Findings and Implications

- Synthetic Challenges : The synthesis of halogenated sulfanes often requires precise control over substituent positioning to avoid cross-reactivity, as seen in the isomerization risk between the target compound and its structural analog .

- Fluorine’s Role : The 3,4-difluorophenyl group, common in MCHR1 antagonists, enhances binding affinity to hydrophobic pockets in biological targets . However, in the target sulfane, this group may instead influence crystallinity or material properties.

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and polarizability may increase steric hindrance and alter electronic interactions in the sulfane bridge compared to fluorine-only analogs.

Biological Activity

The compound (3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane (CAS No. 1443337-93-6) is a fluorinated aromatic sulfane that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic compounds often enhances their biological properties, making them valuable in pharmaceutical applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound features a unique structure characterized by two aromatic rings and a sulfur atom, contributing to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H8ClF3S |

| Molecular Weight | 303.71 g/mol |

| CAS Number | 1443337-93-6 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of the molecules.

Antimicrobial Activity

Fluorinated compounds are known for their enhanced antimicrobial properties. A comparative study on various sulfane derivatives indicated that those with fluorinated substituents exhibited improved activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 12 µg/mL |

| Control (non-fluorinated sulfane) | 25 µg/mL |

The proposed mechanisms by which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Enzymatic Pathways: Some sulfane derivatives target specific enzymes involved in cellular proliferation and survival.

- Interaction with Cellular Membranes: The lipophilic nature of fluorinated compounds may facilitate their integration into cellular membranes, disrupting normal cellular functions.

Future Directions

Further research is essential to elucidate the specific biological mechanisms of this compound. Future studies should focus on:

- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies: To optimize the compound for enhanced biological activity.

- Clinical Trials: To evaluate safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.